2'-Deoxy-2-methoxyadenosine
Overview
Description
2-Methoxy-2’-deoxyadenosine is an impurity in the synthesis of Cladribine, a substituted purine nucleoside with antileukemic activity.
Mechanism of Action
Target of Action
The primary target of 2’-Deoxy-2-methoxyadenosine is the enzyme adenosine deaminase (ADA) . ADA is a key enzyme in purine metabolism that irreversibly converts adenosine to inosine or 2′deoxyadenosine to 2′deoxyinosine . It is active both inside the cell and on the cell surface, where it interacts with membrane proteins such as CD26 and adenosine receptors, forming ecto-ADA (eADA) .
Mode of Action
2’-Deoxy-2-methoxyadenosine interacts with its target, ADA, by acting as a substrate for the enzyme . The compound’s interaction with ADA leads to the conversion of 2’-Deoxy-2-methoxyadenosine to 2’-Deoxy-2-methoxyinosine . This conversion is a crucial step in the termination of adenosine signaling .
Biochemical Pathways
The action of 2’-Deoxy-2-methoxyadenosine primarily affects the purine metabolism pathway . By acting as a substrate for ADA, it influences the conversion of adenosine to inosine, a critical step in purine metabolism . This interaction can have downstream effects on various cellular processes, including DNA synthesis and energy production.
Pharmacokinetics
It is known that the compound has thermal stability in phosphate buffer solutions and low reactivity with nucleophiles such as ammonia or methylamine .
Result of Action
The molecular and cellular effects of 2’-Deoxy-2-methoxyadenosine’s action are primarily related to its role in purine metabolism . By acting as a substrate for ADA, it can influence various cellular processes, including DNA synthesis and energy production .
Action Environment
The action, efficacy, and stability of 2’-Deoxy-2-methoxyadenosine can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability . Additionally, the presence of other molecules, such as nucleophiles, can influence the compound’s reactivity .
Biochemical Analysis
Biochemical Properties
Adenosine, 2’-deoxy-2-methoxy- is involved in purine metabolism, a critical biochemical pathway. It is processed by the enzyme adenosine deaminase (ADA), which irreversibly converts adenosine to inosine or 2’-deoxyadenosine to 2’-deoxyinosine . This conversion is a key step in purine metabolism, affecting the interactions of the compound with various enzymes, proteins, and other biomolecules .
Cellular Effects
The effects of Adenosine, 2’-deoxy-2-methoxy- on cells are primarily mediated through its interactions with adenosine receptors on the cell surface . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of Adenosine, 2’-deoxy-2-methoxy- involves its conversion to inosine or 2’-deoxyinosine by ADA . This conversion can influence the binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Adenosine, 2’-deoxy-2-methoxy- is involved in the purine metabolism pathway It interacts with enzymes such as ADA and potentially others
Transport and Distribution
The transport and distribution of Adenosine, 2’-deoxy-2-methoxy- within cells and tissues are likely mediated by nucleoside transporters
Properties
IUPAC Name |
(2R,3S,5R)-5-(6-amino-2-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4/c1-19-11-14-9(12)8-10(15-11)16(4-13-8)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14,15)/t5-,6+,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRICISHTIAZJG-RRKCRQDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C2C(=N1)N(C=N2)C3CC(C(O3)CO)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC(=C2C(=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437626 | |
Record name | 2'-Deoxy-2-methoxyadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24757-70-8 | |
Record name | 2-Methoxy-2'-deoxyadenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024757708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Deoxy-2-methoxyadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHOXY-2'-DEOXYADENOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAM4X9P3JV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2'-Deoxy-2-methoxyadenosine incorporated into oligonucleotides, and what is the significance of this modification?
A1: The research article describes the synthesis of a phosphoramidite building block from this compound (referred to as 2'-deoxyspongosine in the study) []. This building block, specifically the 2-cyanoethyl phosphoramidite derivative (compound 14 in the paper), enables the incorporation of this compound into oligonucleotides during solid-phase synthesis []. This modification is significant because it allows researchers to investigate the impact of this compound on oligonucleotide properties, such as thermal stability and base pairing preferences (Watson-Crick vs. Hoogsteen) [].
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